2-[3-(2-Chloro-4-nitroanilino)propyl]isoindole-1,3-dione
Overview
Description
2-[3-(2-Chloro-4-nitroanilino)propyl]isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindoline derivatives These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Chloro-4-nitroanilino)propyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as toluene or xylene. The resulting intermediate is then subjected to cyclization to form the isoindoline-1,3-dione scaffold .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Chloro-4-nitroanilino)propyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted isoindoline derivatives.
Scientific Research Applications
2-[3-(2-Chloro-4-nitroanilino)propyl]isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Materials Science: The compound is used in the synthesis of polymers and dyes due to its stable isoindoline structure.
Biological Research: It is studied for its potential to inhibit β-amyloid protein aggregation, indicating a possible application in Alzheimer’s disease treatment.
Mechanism of Action
The mechanism of action of 2-[3-(2-Chloro-4-nitroanilino)propyl]isoindole-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound binds to the allosteric site of the receptor, modulating its activity. This interaction affects the signaling pathways associated with dopamine, which is crucial for its potential antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitroaniline
- 2-Chloro-3-nitroaniline
- N-[3-(N-(2-chloro-1-oxoethyl)-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide
Uniqueness
2-[3-(2-Chloro-4-nitroanilino)propyl]isoindole-1,3-dione is unique due to its isoindoline-1,3-dione scaffold, which provides stability and versatility in various chemical reactions. Its ability to modulate dopamine receptors also sets it apart from other similar compounds, making it a promising candidate for medicinal applications .
Properties
IUPAC Name |
2-[3-(2-chloro-4-nitroanilino)propyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-14-10-11(21(24)25)6-7-15(14)19-8-3-9-20-16(22)12-4-1-2-5-13(12)17(20)23/h1-2,4-7,10,19H,3,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCYMGXHFIYQRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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